Hexyl acetoacetate

Description

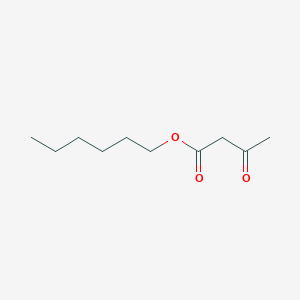

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

hexyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZLAXONNWOLJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065534 | |

| Record name | Hexyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13562-84-0 | |

| Record name | Hexyl 3-oxobutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13562-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-oxo-, hexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 3-oxo-, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl acetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl acetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hexyl Acetoacetate

Esterification Routes for Hexyl Acetoacetate (B1235776)

Esterification processes are a primary means of producing hexyl acetoacetate, involving the reaction of an acetoacetic acid source with hexanol. These routes can be optimized for efficiency and yield through various chemical engineering and biotechnological techniques.

Reactive Distillation Processes for Ester Synthesis

Reactive distillation is an advanced process that integrates chemical reaction and distillation in a single unit. This technique is particularly effective for equilibrium-limited reversible reactions like esterification, as the continuous removal of products (ester and water) from the reaction zone shifts the equilibrium towards the product side, leading to higher conversion rates. researchgate.net

While direct studies on this compound are not prevalent, the synthesis of analogous compounds like n-hexyl acetate (B1210297) via reactive distillation is well-documented and serves as a model. researchgate.net In a typical setup for producing a higher-boiling ester, an acid catalyst is used within a distillation column. The reaction of an acid with a higher alcohol, such as hexanol, often forms a minimum-boiling ternary heterogeneous azeotrope with water. researchgate.net This allows for the separation of nearly pure water at the top of the column, driving the reaction to completion and simplifying purification. researchgate.net Industrial processes for producing alkyl acetates demonstrate that this method can achieve high reactant conversion, for instance, up to 99.8% for acetic acid and 99.5% for methanol (B129727) in methyl acetate production.

Enzymatic Synthesis Approaches via Transesterification

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. vizagchemical.com For this compound, this typically involves the transesterification of a more common acetoacetate ester, such as methyl acetoacetate or ethyl acetoacetate, with hexanol, catalyzed by enzymes. wikipedia.org

The success of enzymatic synthesis hinges on selecting the appropriate biocatalyst. Lipases are the most commonly employed enzymes for this transformation due to their stability and catalytic efficiency in non-aqueous environments. google.com The process involves screening various commercially available lipases to identify the most active and selective candidate. For the transesterification of methyl acetoacetate with different alcohols, a study screened Novozym 435, Lipozyme RM IM, and Lipozyme TL IM, finding Novozym 435 to be the most active catalyst. wikipedia.org Optimization of reaction parameters such as enzyme concentration, temperature, substrate molar ratio, and water content is crucial for maximizing the yield. geeksforgeeks.org For instance, in the synthesis of acetoacetyl glycerols, the production was highly sensitive to water, with optimal yields achieved within a very narrow range of added water. geeksforgeeks.org

Table 1: Example of Lipase Screening for Michael Addition with Ethyl Acetoacetate

| Enzyme | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| Lipase from porcine pancreas | 78 | 4 |

| Lipozyme TLIM | 75 | 17 |

Data adapted from a model reaction involving ethyl acetoacetate, demonstrating the variability in yield and selectivity among different lipases. youtube.com

The integration of microwave irradiation with enzymatic catalysis can significantly intensify the synthesis of esters like this compound. vizagchemical.comwikipedia.org Microwave heating provides rapid and uniform energy distribution, which can lead to substantially increased reaction rates and reduced reaction times compared to conventional heating. atamanchemicals.com This technology has been successfully applied to the synthesis of a range of acetoacetic acid esters, including propyl, butyl, pentyl, and this compound. vizagchemical.com

The benefits of microwave assistance include not only higher productivity but also improved enzyme stability by potentially delaying thermal denaturation. researchgate.net In the synthesis of geranyl acetoacetate, a structurally similar ester, microwave-assisted synthesis achieved 95% conversion in just 30 minutes. researchgate.net This represents a significant improvement over conventional methods, which often require several hours to reach equilibrium. blogspot.com

Table 2: Comparison of Microwave-Assisted vs. Conventionally Heated Enzymatic Synthesis of Geranyl Acetoacetate

| Heating Method | Reaction Time | Conversion (%) |

|---|---|---|

| Microwave-Assisted | 30 min | 95 |

| Conventional Heating | 5 hours | 40 |

Data adapted from studies on similar ester syntheses to illustrate the intensification effect of microwave irradiation. researchgate.netblogspot.com

The choice of solvent is a critical parameter in lipase-catalyzed reactions. The ideal solvent must dissolve the substrates to avoid mass transfer limitations while not containing nucleophilic groups that could compete in the reaction. google.com For the enzymatic synthesis of acetoacetate esters, solvents such as acetonitrile, toluene, acetone (B3395972), and methyl tert-butyl ether (MTBE) have been evaluated. google.com In some cases, solvent-free (neat) systems are preferable, especially in microwave-assisted reactions, as they offer the potential for higher purity products and simpler downstream processing, thereby reducing operational costs. researchgate.net

Unconventional solvent systems, such as deep eutectic solvents (DES), have also been explored. patsnap.com These non-toxic and biodegradable solvents can offer unique environments for enzymatic reactions. However, studies have shown that for certain syntheses, traditional organic solvents like 2-methyl-2-butanol (B152257) (2M2B) may still provide the highest product titers. patsnap.com

Microwave-Assisted Enzymatic Reactions

Adaptations of Classic Acetoacetate Ester Synthesis for this compound

The classic acetoacetic ester synthesis is primarily known for producing α-substituted ketones by alkylating ethyl acetoacetate, followed by hydrolysis and decarboxylation. google.com To produce this compound itself, this classic pathway is adapted. Instead of alkylating the α-carbon, the focus shifts to forming the ester bond with hexanol. Two main adaptations are prevalent: chemical transesterification and direct synthesis from diketene (B1670635).

One common industrial method for preparing various alkyl acetoacetates involves the direct reaction of diketene with the corresponding alcohol. patsnap.comgoogle.com For this compound, this involves the controlled addition of diketene to n-hexanol, often in the presence of a catalyst like triethylamine. patsnap.com The reaction is exothermic and requires careful temperature control. patsnap.com

Alternatively, chemical transesterification provides a direct route by reacting a readily available ester like ethyl acetoacetate with hexanol at elevated temperatures. google.com This reaction can be driven to completion by removing the ethanol (B145695) byproduct. Catalysts such as polyaniline-sulfate salts have been shown to be effective for this transformation, achieving high conversion (up to 96%) when refluxed at 110°C. google.com Another approach involves performing the reaction without a catalyst, using molecular sieves to trap the ethanol byproduct and shift the equilibrium toward the formation of this compound. researchgate.net

Claisen Condensation Analogues

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. blogspot.comwikipedia.org It involves the reaction between two ester molecules or an ester and another carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. wikipedia.orgchemistrysteps.com The classic example is the self-condensation of ethyl acetate to yield ethyl acetoacetate. blogspot.comresearchgate.net

In the context of this compound, a mixed Claisen condensation would be employed. This involves the reaction of an acetate ester with a non-enolizable ester or the reaction of two different enolizable esters. To produce this compound, one could theoretically react hexyl acetate with another molecule of hexyl acetate, or more practically, use a mixed condensation approach. The reaction is typically promoted by a strong base, such as sodium ethoxide or sodium hydride. organic-chemistry.org The driving force for this equilibrium-limited reaction is the formation of a stable enolate of the resulting β-keto ester. organic-chemistry.org

The general mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester. wikipedia.orgchemistrysteps.com For the synthesis of this compound, this would involve the enolate of an acetate ester attacking hexyl acetate, or the enolate of hexyl acetate attacking another acetate ester.

Diketene-Based Synthesis Routes

Industrially, the synthesis of acetoacetate esters, including this compound, is often achieved through the reaction of diketene with the corresponding alcohol. arxada.comchemicalbook.com This method is highly efficient and atom-economical. arxada.com Diketene, the dimer of ketene (B1206846), reacts readily with alcohols in the presence of a catalyst to yield the desired acetoacetate ester. arxada.com

The reaction of diketene with 1-hexanol (B41254) produces this compound. This process is often catalyzed by acids or bases. google.comgoogle.com For instance, tertiary amines are effective catalysts for the reaction of diketene with alcohols like methanol and ethanol to produce methyl and ethyl acetoacetate, respectively. google.com The reaction of diketene with an alcohol is generally exothermic and requires careful temperature control to prevent side reactions, such as the polymerization of diketene. google.comgoogle.com

The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. For example, some tertiary amine catalysts can form azeotropes with byproducts like acetic acid, complicating purification. google.com

Process Optimization and Scale-Up Considerations

The successful transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors, including the catalytic system, reaction thermodynamics, and kinetics.

Catalytic Systems and Reaction Conditions

The choice of catalyst is critical for optimizing the synthesis of this compound. In diketene-based routes, various catalysts have been explored. Tertiary amines are commonly used, though their effectiveness varies. google.com For the synthesis of related acetoacetamides, potassium tert-butoxide has been employed as a catalyst. researchgate.net In the esterification of n-hexanol with acetic acid to produce n-hexyl acetate, a related process, ion-exchange resins like Amberlyst CSP2 have been used as heterogeneous catalysts. researchgate.net The use of solid acid catalysts can simplify product purification by eliminating the need to separate a soluble catalyst.

Reaction conditions such as temperature, pressure, and reactant molar ratios must be carefully controlled. For diketene-based syntheses, temperatures are typically elevated to facilitate the reaction, but must be controlled to prevent unwanted side reactions. google.comgoogle.com The molar ratio of the alcohol to diketene can also be optimized to maximize yield and minimize the formation of byproducts. google.com

Thermodynamic Properties and Chemical Equilibria in Reaction Systems

Understanding the thermodynamic properties of the reaction system is crucial for process design and optimization. For esterification reactions, which are typically reversible, the chemical equilibrium constant determines the maximum achievable conversion. researchgate.netntnu.no The synthesis of n-hexyl acetate, for example, is an equilibrium-limited reaction. lboro.ac.ukresearchgate.net To drive the reaction towards the product side, one of the products, often water, is typically removed from the reaction mixture.

The phase behavior of the reaction mixture, including the potential for forming azeotropes, must also be considered. ntnu.no For instance, in the synthesis of n-hexyl acetate, azeotropes can form between the reactants and products, influencing the design of the separation process. ntnu.no

Reaction Kinetics and Mass Transfer Phenomena

The rate of reaction, governed by reaction kinetics, is a key factor in determining reactor size and throughput. Kinetic studies are essential to develop a mathematical model of the reaction that can be used for process simulation and optimization. researchgate.netntnu.no For the synthesis of n-hexyl acetate, kinetic data has been correlated with various models, including pseudo-homogeneous and adsorption-based heterogeneous models. lboro.ac.uk

Chemical Reactivity and Mechanistic Studies of Hexyl Acetoacetate

Reactivity of the Active Methylene (B1212753) Group

The methylene group situated between the two carbonyl groups in hexyl acetoacetate (B1235776) is notably acidic, making it a key center of reactivity. This acidity is the basis for several fundamental reactions.

Enol-Keto Tautomerism and Equilibrium Dynamics

Hexyl acetoacetate, like other β-keto esters, is subject to keto-enol tautomerism, a dynamic equilibrium between the ketone and enol forms. thermofisher.comwikipedia.org The α-hydrogens, located adjacent to the carbonyl group, are acidic (pKa values for β-dicarbonyls range from 9-13), which facilitates their removal and the subsequent formation of the enol isomer. thermofisher.com While the keto form is generally more stable and predominates at room temperature, the enol form is stabilized by π-system conjugation. thermofisher.com In the case of the related ethyl acetoacetate, the enol content is about 8% in the neat liquid at 33°C. wikipedia.org At room temperature, ethyl acetoacetate is comprised of about 10% of its enol form. libretexts.org

The equilibrium between the keto and enol tautomers is influenced by factors such as solvent polarity and temperature. For instance, studies on acetoacetic acid have shown that the enol tautomer percentage can vary from less than 2% in deuterium (B1214612) oxide (D₂O) to 49% in carbon tetrachloride (CCl₄). masterorganicchemistry.com In less polar solvents, the enol tautomer is stabilized by internal hydrogen bonding. masterorganicchemistry.com The rate of proton exchange between the tautomeric forms is slow enough to allow for the direct measurement of each form using techniques like 1H NMR spectroscopy. thermofisher.com

Alkylation Reactions (Acetoacetic Ester Synthesis Analogues)

The acidic α-hydrogens of this compound can be readily removed by a base to form a nucleophilic enolate ion. libretexts.orglibretexts.org This enolate can then react with an electrophile, such as an alkyl halide, in an SN2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This series of reactions is a cornerstone of the acetoacetic ester synthesis, which is a versatile method for preparing ketones. brainly.comquora.com

The process typically involves three main steps:

Enolate Formation: A base, such as sodium ethoxide, deprotonates the α-carbon. libretexts.org

Alkylation: The resulting enolate ion attacks an alkyl halide. libretexts.org This step is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides. libretexts.org

Hydrolysis and Decarboxylation: The alkylated acetoacetic ester is then hydrolyzed to a β-keto acid, which readily undergoes decarboxylation upon heating to yield a ketone. libretexts.org

This synthesis is not limited to acetoacetic ester itself but is applicable to other β-keto esters with acidic α-hydrogens, including cyclic analogues. libretexts.org It is also possible to perform a second alkylation if desired, as there are two acidic α-hydrogens. libretexts.org

Michael Addition Reactions as Nucleophilic Processes

The enolate of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.orglibretexts.org This reaction, known as the Michael addition, is a thermodynamically controlled 1,4-addition that results in the formation of a new carbon-carbon bond at the β-carbon of the acceptor. wikipedia.orgorganic-chemistry.org

The mechanism involves the deprotonation of the active methylene group by a base to form a resonance-stabilized carbanion (enolate). wikipedia.org This nucleophile then adds to the β-carbon of the α,β-unsaturated system. wikipedia.orglibretexts.org The resulting product is a 1,5-dicarbonyl compound. libretexts.org A variety of acceptors can be used, including α,β-unsaturated ketones, aldehydes, esters, and nitriles. libretexts.org For example, ethyl acetoacetate reacts with 3-buten-2-one in the presence of a base to give the corresponding Michael adduct. libretexts.org Kinetic studies have shown that the rate-determining step is the attack of the enolate anion on the activated alkene. researchgate.net

Knoevenagel Condensation and Related Enamine-Type Reactions

This compound can participate in Knoevenagel condensations, which are nucleophilic additions of active hydrogen compounds to carbonyl groups, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The product is often an α,β-unsaturated dicarbonyl compound. wikipedia.org For instance, ethyl acetoacetate has been shown to react with benzaldehyde (B42025) in the presence of a piperidine (B6355638) catalyst to form ethyl benzylidene acetoacetate. thermofisher.com

Related to this are enamine-type reactions. Enamines are formed from the condensation of a ketone or aldehyde with a secondary amine and are more nucleophilic than enols. makingmolecules.comwikipedia.org Acetoacetates can react with ammonia (B1221849) or primary amines to form enamines. google.com These enamines can then participate in further reactions, such as Michael additions. In some multi-component reactions, an enamine formed in situ from ethyl acetoacetate and ammonium (B1175870) acetate (B1210297) reacts with a Michael intermediate. rsc.org The reaction of ethylacetoacetate with hexylamine (B90201) leads to the formation of cis- and trans-enamine-one stereoisomers. researchgate.net

Condensation Reactions Involving Carbonyl Groups

The carbonyl groups of this compound also serve as sites for condensation reactions, expanding its synthetic utility.

Mannich Reactions with Aldehydes and Amines

This compound can undergo the Mannich reaction, a three-component condensation involving an aldehyde (commonly formaldehyde), a primary or secondary amine, and a compound with an acidic proton. nrochemistry.comwikipedia.org The product is a β-amino-carbonyl compound known as a Mannich base. wikipedia.org

The mechanism begins with the formation of an iminium ion from the amine and formaldehyde (B43269). wikipedia.org The enol form of the acetoacetate then attacks the electrophilic iminium ion. nrochemistry.comwikipedia.org Research has shown that the condensation of ethyl acetoacetate with formaldehyde and primary amines can lead to the formation of hexahydropyrimidine (B1621009) derivatives. researchgate.net

Biginelli Reactions and Dihydropyrimidinone Synthesis

This compound, as a β-ketoester, is a key reactant in the Biginelli reaction, a one-pot multicomponent reaction used for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their thio-analogs. wikipedia.orgresearchgate.net This classic reaction, first reported by Pietro Biginelli in 1891, involves the acid-catalyzed cyclocondensation of a β-ketoester (like this compound), an aldehyde, and urea (B33335) or thiourea (B124793). wikipedia.orgresearchgate.net The resulting dihydropyrimidinone scaffold is of significant interest in medicinal chemistry due to its association with a range of pharmacological activities. researchgate.netnih.gov

The mechanism of the Biginelli reaction has been a subject of extensive study, with three primary pathways proposed: the iminium, enamine, and Knoevenagel-type mechanisms. sci-hub.seresearchgate.net Modern spectroscopic evidence, particularly from ¹H and ¹³C NMR studies, strongly supports a mechanism proceeding through an N-acyliminium ion intermediate. sci-hub.seacs.orgnih.gov This pathway begins with the acid-catalyzed condensation of the aldehyde and urea to form the highly reactive N-acyliminium ion. acs.orgnih.gov This intermediate is then intercepted by the enol form of the β-ketoester (this compound). Subsequent cyclization and dehydration yield the final dihydropyrimidinone product. sci-hub.seacs.org Studies have shown that the initial nucleophilic addition step is often the rate-determining step of the reaction. wikipedia.orgacs.org

To enhance the efficiency, yield, and environmental friendliness of the Biginelli reaction, various catalysts and reaction conditions have been explored. These include Brønsted acids, Lewis acids (such as copper(II) trifluoroacetate (B77799) or boron trifluoride), and heterogeneous catalysts. wikipedia.orgrsc.org Modifications such as solvent-free (neat) conditions and catalysis at room temperature have also been developed to create more sustainable synthetic protocols. rsc.orgacs.org

Table 1: Examples of Catalysts and Conditions for Biginelli-type Reactions This table illustrates general conditions applicable to β-ketoesters like this compound, based on studies using analogs such as ethyl acetoacetate.

| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Conditions | Yield | Reference |

| HPA-Montmorillonite-KSF | Various aromatic aldehydes | Ethyl acetoacetate | Urea/Thiourea | Solvent-free, reflux, 1h | Good | rsc.org |

| Diisopropyl ethyl ammonium acetate (DIPEAc) | Various aldehydes | Ethyl acetoacetate | Urea/Thiourea | Room temperature | High | acs.org |

| Silicotungstic acid on Amberlyst-15 | Various aldehydes | Various β-ketoesters | Urea | Solventless, 88°C | High | nih.gov |

| (PhNH₃)₂CuCl₄ | Vanillic aldehydes | Ethyl acetoacetate | Urea | Room temperature | Good to excellent | researchgate.net |

Chelation Chemistry and Metal Ion Interactions

The β-ketoester functionality in this compound allows it to act as an effective chelating agent for various metal ions. Similar to the well-studied acetylacetone (B45752) and ethyl acetoacetate, this compound can coordinate with metal ions through the two oxygen atoms of its β-dicarbonyl group, typically in its enolate form, to form stable chelate rings. atamanchemicals.comwikipedia.orgmdpi.com This bidentate coordination significantly influences the properties of both the metal ion and the ligand.

The enolate of acetoacetate esters can form coordination complexes with a variety of metal ions, including transition metals and main group elements. atamanchemicals.comoup.com For example, ethyl acetoacetate is known to form purple-colored complexes with iron(III) salts and can also form complexes with aluminum(III), cobalt(II), and zinc(II). wikipedia.orgoup.comresearchgate.net The formation of these metal chelates can stabilize metal precursors, such as metal alkoxides, by providing steric hindrance and increasing the coordination number of the metal center, which in turn controls their reactivity, for instance, in sol-gel processes. researchgate.net The chelation properties of alkyl acetoacetates have practical applications; for instance, metal chelates of this compound are utilized as driers in paint formulations. patsnap.com

The interaction involves the donation of lone pair electrons from the oxygen atoms to the metal ion, forming coordinate bonds. mdpi.com The stability of the resulting complex is influenced by factors such as the nature of the metal ion, the pH of the medium, and the solvent used. mdpi.comnih.gov

Table 2: Metal Ion Interactions with Acetoacetate Esters

| Metal Ion | Ligand | Nature of Complex | Application/Observation | Reference |

| Iron(III) | Ethyl acetoacetate enolate | Purple coordination complex | Qualitative test for enols | wikipedia.org |

| Cobalt(II) | Ethyl acetoacetate (neutral ligand) | Tetrahedral CoCl₂(etacH) | Synthesized and characterized spectroscopically | oup.comresearchgate.net |

| Zinc(II) | Ethyl acetoacetate (neutral ligand) | Tetrahedral ZnCl₂(etacH) | Synthesized and characterized spectroscopically | oup.comresearchgate.net |

| Aluminum(III) | Ethyl acetoacetate enolate | Al(CH₃C(O)CHCO₂C₂H₅)₃ | Chelate complex | wikipedia.org |

| Titanium(IV) | Ethyl acetoacetate | Chelation with titanium alkoxides | Control of hydrolysis in sol-gel processes | researchgate.net |

Other Derivatization Pathways (e.g., Nitrosation, Reduction)

Beyond its use in cyclocondensation and chelation, this compound can undergo various other transformations at its reactive sites. Key derivatization pathways include nitrosation and reduction.

Nitrosation: Acetoacetate esters readily undergo nitrosation at the α-carbon (the carbon atom between the two carbonyl groups). The reaction of ethyl acetoacetate with an equimolar amount of sodium nitrite (B80452) in acetic acid yields the corresponding oximinoacetoacetate ester. atamanchemicals.comwikipedia.org This reaction proceeds via an electrophilic attack on the enol form of the β-ketoester. rsc.org The resulting α-oximino-β-ketoester is a versatile synthetic intermediate. For example, the reduction of these oximino compounds is a key step in the Knorr pyrrole (B145914) synthesis, a method used to prepare pyrroles and, by extension, porphyrins. atamanchemicals.comwikipedia.org

Reduction: The ketone carbonyl group in this compound can be selectively reduced to a secondary alcohol, yielding hexyl 3-hydroxybutanoate. This transformation can be achieved using various reducing agents. Of particular note is the use of biocatalysts, such as baker's yeast (Saccharomyces cerevisiae) or engineered microorganisms, which can perform the reduction with high stereoselectivity. nih.govethz.ch For instance, the asymmetric reduction of methyl acetoacetate to methyl-(R)-3-hydroxybutyrate has been accomplished with high enantiomeric excess using engineered E. coli cells. nih.gov The yeast-mediated reduction of ethyl acetoacetate typically yields the (S)-(+)-enantiomer of ethyl 3-hydroxybutyrate. ethz.ch These chiral β-hydroxy esters are valuable building blocks in the synthesis of functional materials and pharmaceuticals. nih.gov

Elucidation of Reaction Mechanisms through Advanced Spectroscopic and Kinetic Methods

Understanding the intricate details of reaction pathways involving this compound relies on the application of advanced analytical techniques, primarily spectroscopic and kinetic methods. These tools provide critical insights into reaction intermediates, transition states, and the sequence of elementary steps.

Spectroscopic Methods: Spectroscopic techniques are indispensable for identifying transient species and final products, thereby mapping the reaction course.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR have been pivotal in elucidating the mechanism of the Biginelli reaction. acs.orgnih.gov By monitoring the reaction mixture over time, researchers were able to rule out the previously proposed Knoevenagel-type mechanism by demonstrating the absence of the expected aldol (B89426) intermediate. sci-hub.seacs.org Instead, these studies provided direct evidence for the formation of an N-acyliminium ion as the key intermediate. sci-hub.senih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is useful for identifying functional groups and differentiating between isomers, such as the carbonyl stretching frequencies in coumarin (B35378) versus chromone (B188151) structures that can arise in related condensation reactions. iiste.org UV-Vis spectroscopy has been employed to study the keto-enol tautomerism of β-dicarbonyl compounds like acetoacetate esters, quantifying the equilibrium in various solvents. cdnsciencepub.com

Kinetic Methods: Kinetic studies involve measuring reaction rates under different conditions (e.g., varying reactant concentrations or temperature) to derive rate laws and activation parameters. This information is crucial for identifying the rate-determining step of a reaction.

In the Biginelli reaction, kinetic analysis supports the iminium mechanism by indicating that the initial condensation to form the N-acyliminium ion or its subsequent reaction with the β-ketoester is the slow, rate-limiting step. wikipedia.orgacs.org

Kinetic studies of esterification reactions, catalyzed by ion exchange resins, have been modeled using frameworks like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) and Eley-Rideal (ER) models to describe the surface reaction kinetics. acs.org Such studies show that the reaction rate is significantly influenced by temperature and catalyst loading, indicating that the chemical reaction process is often the rate-controlling step. acs.org

Automated kinetic measurements are also used in analytical chemistry, for example, to determine the combined concentrations of acetoacetate and β-hydroxybutyrate in biological samples. researchgate.net

Table 3: Application of Analytical Methods in Mechanistic Studies of Acetoacetate Reactions

| Method | Application | Information Obtained | Reference |

| ¹H and ¹³C NMR | Biginelli Reaction Mechanism | Identification of intermediates; provided evidence for the N-acyliminium pathway and against the aldol pathway. | sci-hub.seacs.orgnih.gov |

| IR Spectroscopy | Pechmann Condensation Products | Differentiation of isomeric products (benzocoumarins vs. benzochromones) based on C=O stretching frequencies. | iiste.org |

| UV-Vis Spectroscopy | Keto-Enol Equilibria | Determination of the percentage of enol tautomer in various solvents. | cdnsciencepub.com |

| Kinetic Analysis | Biginelli Reaction | Identification of the rate-determining step. | wikipedia.orgacs.org |

| Kinetic Modeling | Catalytic Esterification | Development of rate equations (e.g., LHHW, ER models) to describe reaction kinetics. | acs.org |

Advanced Analytical Techniques in Hexyl Acetoacetate Research

Spectroscopic Methods for Structural Characterization

Spectroscopy is a cornerstone in the chemical analysis of hexyl acetoacetate (B1235776), offering detailed insights into its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of hexyl acetoacetate. Both proton (¹H) and carbon-13 (¹³C) NMR provide data on the chemical environment of the individual atoms within the molecule.

¹H NMR Spectral Data (Reference) No specific peak data for this compound was found in the search results.

¹³C NMR Spectral Data (Reference) No specific peak data for this compound was found in the search results.

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum of a related compound, ethyl acetoacetate, shows characteristic absorption bands for its keto and enol forms. researchgate.net Specifically, the keto form exhibits two distinct bands for the symmetric and asymmetric C=O stretching vibrations around 1700 cm⁻¹, while the enol form shows bands for C=O and C=C stretching at approximately 1600 cm⁻¹. researchgate.net The structure of this compound has also been characterized by FTIR in studies investigating its impact on fuel lubrication properties. researchgate.net

Characteristic FTIR Absorption Bands for Acetoacetates

| Functional Group | Tautomeric Form | Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (symmetric & asymmetric stretching) | Keto | ~1700 |

| C=O (stretching) | Enol | ~1600 |

Mass spectrometry is a vital technique for determining the molecular weight and fragmentation pattern of this compound, often coupled with Gas Chromatography (GC-MS) for simultaneous separation and identification. The PubChem entry for this compound provides mass spectrometry data, indicating a top peak at an m/z of 43 in its GC-MS spectrum. nih.gov This technique is also used for the analysis of related acetate (B1210297) compounds like hexyl acetate. In broader applications, GC-MS is a validated method for the determination of metabolites like acetoacetate in biological samples, showcasing its sensitivity and specificity. nih.gov

Key Mass Spectrum Peaks for this compound nih.gov

| Peak Rank | m/z |

|---|---|

| Top Peak | 43 |

| 2nd Highest | 56 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating this compound from mixtures and for assessing its purity.

Gas Chromatography (GC) is a standard method for determining the purity of this compound. Commercial suppliers often specify a purity of greater than 97.0% as determined by GC. tcichemicals.comvwr.comtcichemicals.com GC is also used to assess the purity of related acetoacetate esters, with some methods achieving purities as high as 99.1% and 99.3%. google.com The technique's utility extends to the analysis of complex mixtures, such as the volatile compounds in apples, which include hexyl acetate. researchgate.net Furthermore, GC is a key component in the analysis of fragrant materials and volatile compounds in environmental samples. lcms.czalsenvironmental.co.uk

Thermal Analysis Techniques

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. For acetoacetate-based materials, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly informative.

Research on polymers derived from acetoacetates shows that Thermogravimetric Analysis (TGA) is used to determine the thermal stability, with 5% weight loss temperatures (Td,5%) ranging from 184 to 262 °C for certain ketene (B1206846) dithioacetal-containing polymers. acs.org Differential Scanning Calorimetry (DSC) is employed to measure glass transition temperatures (Tg), which for some amorphous polymers with acetoacetate side groups, range from -17 to 72 °C. acs.org In the context of thermosets, DSC and TGA are used to study the curing process and the thermal properties of the final materials. researchgate.netresearchgate.net For instance, the reactivity and set time of methacrylate (B99206) monomers, including a HEMA acetoacetate, have been measured using DSC. cir-safety.org Studies on blended vinylogous urethane (B1682113)/urea (B33335) vitrimers also utilize TGA to determine mass loss during heat treatment and DSC to measure glass transition temperatures. rsc.org

Differential Scanning Calorimetry (DSC) for Curing Kinetics

Differential Scanning Calorimetry (DSC) is a pivotal thermoanalytical technique employed to investigate the curing kinetics of resin systems, including those incorporating this compound. This method operates by measuring the difference in heat flow between a sample and a reference as a function of temperature or time, providing quantitative and qualitative data on the thermal transitions and chemical reactions occurring within the material. In the context of this compound, which serves as a reactive functional group in various polymer formulations, DSC is instrumental in elucidating the dynamics of cross-linking reactions.

Research into thermosetting coatings and resins often involves the use of acetoacetate-functional polymers. The acetoacetyl group, which this compound provides, can undergo several types of curing reactions, most notably Michael addition reactions with multifunctional acrylates or reactions with amine functionalities. These reactions are exothermic, meaning they release heat, which is readily detectable and quantifiable by DSC. By monitoring the heat flow during the curing process, researchers can determine critical kinetic parameters.

While dedicated studies focusing exclusively on the curing kinetics of pure this compound are not extensively documented in public literature, the principles of its analysis within a formulation are well-established. The curing process of reactive systems containing acetoacetate groups is analyzed using DSC to understand reaction rates, the extent of conversion, and the influence of temperature. researchgate.netmdpi.com The total heat evolved during the reaction is directly proportional to the degree of cure. Isothermal or dynamic (non-isothermal) DSC scans can be employed. In isothermal DSC, the sample is held at a constant temperature, and the heat flow is measured over time. In dynamic scans, the sample is heated at a constant rate.

The data obtained from DSC thermograms allow for the calculation of the total enthalpy of cure (ΔHtotal), which corresponds to a 100% conversion of the reactive groups. The rate of cure (dα/dt) and the degree of conversion (α) at any given time or temperature can then be derived from the heat flow curve. This information is vital for optimizing curing schedules, ensuring complete cross-linking, and tailoring the final properties of the material. For instance, in dual-curing systems where multiple reactions occur sequentially, DSC can distinguish between the different curing stages by analyzing the distinct exothermic peaks. mdpi.comresearchgate.net

Research Findings

Investigations into acetoacetate-based thermosets reveal that the curing kinetics are significantly influenced by the formulation's composition and the curing temperature. mdpi.com DSC analyses have shown that in dual-curing systems, such as those involving acetoacetate-divinyl sulfone and acetoacetate-acrylate Michael additions, the reactions can be sequential due to different reaction rates. mdpi.comnih.gov This selectivity allows for a staged curing process, which can be controlled by temperature.

For example, a study on acetoacetate-based dual-curing systems might use isothermal DSC to track the conversion of double bonds at various temperatures. The findings would typically show that as the curing temperature increases, the rate of reaction accelerates, and the time to reach maximum conversion decreases. Vitrification, the process where the curing reaction stops because the glass transition temperature (Tg) of the network rises to the curing temperature, can also be observed and analyzed using DSC. mdpi.com

Below is an illustrative data table representing typical findings from an isothermal DSC analysis of an acetoacetate-functional resin system. This table demonstrates how the degree of conversion and the glass transition temperature evolve as a function of curing time and temperature.

| Curing Temperature (°C) | Curing Time (min) | Degree of Conversion (α) | Glass Transition Temperature (Tg) (°C) |

|---|---|---|---|

| 60 | 10 | 0.45 | -5 |

| 60 | 30 | 0.78 | 15 |

| 60 | 60 | 0.91 | 28 |

| 80 | 5 | 0.62 | 8 |

| 80 | 15 | 0.93 | 35 |

| 80 | 30 | 0.98 | 42 |

| 100 | 2 | 0.75 | 20 |

| 100 | 10 | 0.99 | 45 |

| 100 | 20 | 0.99 | 46 |

This representative data illustrates that higher curing temperatures lead to a faster and more complete cure, as indicated by the higher degree of conversion achieved in a shorter time. Concurrently, the glass transition temperature of the polymer network increases as the cross-linking progresses, reflecting the formation of a more rigid structure. Such detailed kinetic and thermal property information, derived from DSC, is essential for the development and processing of materials containing this compound.

Applications and Functionalization of Hexyl Acetoacetate in Advanced Materials and Organic Synthesis

Utilization in Polymer Chemistry and Coatings

The properties of hexyl acetoacetate (B1235776) and similar acetoacetate esters are extensively utilized in the field of polymer chemistry, leading to the development of high-performance coatings and resins.

Acetoacetyl-Functional Resins and Crosslinking Mechanisms

Acetoacetyl functionality can be incorporated into various resin backbones, such as acrylics and polyesters, to create functional polymers with tailored properties. researchgate.net This is often achieved by using monomers like acetoacetoxyethyl methacrylate (B99206) (AAEM) during polymerization or through transesterification of existing resins with an acetoacetate ester. researchgate.net The resulting acetoacetyl-functional resins offer formulators a choice of several crosslinking mechanisms, which are crucial for the curing of thermoset coatings. eastman.comresearchgate.net

The primary reactive sites on the acetoacetyl group are the active methylene (B1212753) group and the ketone carbonyl group. eastman.comgoogle.com These sites can undergo a variety of crosslinking reactions:

Reaction with Melamines: The active methylene group reacts with melamine (B1676169) resins, a common crosslinker in the coatings industry, under conditions similar to those used for hydroxyl-functional resins. eastman.com This allows for the development of durable coatings with good solvent resistance. eastman.com

Reaction with Isocyanates: The enolic hydroxyl group of the acetoacetate can react with isocyanates to form urethane (B1682113) linkages, another important crosslinking pathway for high-performance coatings. eastman.com

Michael Addition: The active methylene group can participate in Michael addition reactions with electron-deficient olefins, providing an ambient temperature curing mechanism. eastman.compaint.org

Reaction with Amines: Acetoacetyl groups can react with amines to form enamines, a reaction that can be utilized for crosslinking at room temperature. eastman.compaint.org

Chelation with Metals: The ability of the acetoacetyl group to form chelates with metal ions offers another route for crosslinking and modifying the properties of the polymer. google.com

The versatility in crosslinking chemistry allows for the formulation of coatings with a wide range of performance characteristics suitable for various applications. eastman.com

Development of Dual-Curing Systems and Tailored Microstructures

The distinct reactivity of the acetoacetyl group is leveraged in the development of dual-curing systems. mdpi.comnih.gov These systems combine two different curing mechanisms that can be triggered sequentially or simultaneously, offering greater control over the curing process and the final properties of the material. nih.gov For example, a system can be designed where a Michael addition reaction involving the acetoacetate occurs at room temperature, followed by a photopolymerization of another functional group at a later stage. mdpi.com

This approach allows for the creation of materials with tailored microstructures. The initial curing stage can establish a preliminary network structure, which can then be further modified in the second curing stage to achieve desired properties like enhanced mechanical strength, flexibility, or adhesion. nih.govdntb.gov.ua The ability to control the curing sequence is particularly advantageous in applications requiring complex processing steps, such as in the fabrication of 3D-printed materials and advanced adhesives. dntb.gov.uaresearchgate.net

Role as a Key Chemical Intermediate in Complex Organic Molecule Synthesis

Hexyl acetoacetate serves as a valuable precursor in the synthesis of a wide array of complex organic molecules due to the reactivity of its dicarbonyl moiety.

Synthesis of Heterocyclic Compounds (e.g., pyrroles, pyridines, quinolines, hexahydropyrimidines)

Acetoacetic esters like this compound are fundamental building blocks in the synthesis of various heterocyclic compounds. The active methylene and carbonyl groups provide reactive sites for condensation reactions with different reagents to form ring structures.

Pyrroles: The Knorr pyrrole (B145914) synthesis, a classic method, utilizes the condensation of an α-amino-ketone with a β-ketoester, such as this compound, to produce substituted pyrroles. atamanchemicals.com

Pyridines: The Hantzsch pyridine (B92270) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like this compound), and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to yield dihydropyridine (B1217469) derivatives, which can then be oxidized to pyridines. jsynthchem.com

Quinolines: Acetoacetic esters can be used in reactions like the Combes quinoline (B57606) synthesis, which involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions to form quinolines. atamanchemicals.com

Hexahydropyrimidines: The Biginelli reaction, a one-pot cyclocondensation, can employ an acetoacetic ester, an aldehyde, and urea (B33335) or thiourea (B124793) to synthesize dihydropyrimidinones, which can be further reduced to hexahydropyrimidines.

Precursor for Alkylated Ketones and Carboxylic Acids

One of the most well-known applications of acetoacetic esters is the acetoacetic ester synthesis, which allows for the preparation of alkylated ketones and carboxylic acids. masterorganicchemistry.com The process involves the deprotonation of the active methylene group to form a stable enolate, which then acts as a nucleophile to attack an alkyl halide. masterorganicchemistry.comwordpress.com

Alkylated Ketones: After alkylation, the resulting substituted β-ketoester can be hydrolyzed and decarboxylated under acidic or basic conditions to yield a ketone. wordpress.com182.160.97 This method provides a versatile route to a wide range of ketones.

Carboxylic Acids: By choosing the appropriate reaction conditions, specifically saponification followed by acidification and heating, the alkylated acetoacetic ester can be converted into a carboxylic acid. wordpress.comlibretexts.org

This synthetic strategy is highly valued for its efficiency and the ability to introduce various alkyl groups, leading to the synthesis of complex molecular structures. masterorganicchemistry.com

Industrial Applications of this compound and Related Esters

This compound and other acetoacetate esters have found broad utility across several industrial sectors, valued for their reactivity and versatility as chemical intermediates.

Ethyl acetoacetate, a closely related and widely studied ester, serves as a prime example of the industrial importance of this class of compounds. It is a key intermediate in the production of a diverse range of products, including:

Pharmaceuticals: Used in the synthesis of analgesics, antibiotics, antimalarials, and vitamins. atamanchemicals.comontosight.ai

Agrochemicals: A precursor for various herbicides and insecticides. ontosight.aichemiis.com

Dyes and Pigments: Employed in the manufacture of yellow pigments for paints and inks. atamanchemicals.comchemiis.com

Flavors and Fragrances: Utilized as a flavoring agent in foods and beverages due to its fruity odor. ontosight.aichemiis.com

Plastics and Polymers: Acts as a raw material and modifier in the production of certain polymers and resins. atamanchemicals.comchemiis.com

The applications of this compound parallel many of those of ethyl acetoacetate, with the longer hexyl chain potentially imparting different physical properties, such as higher boiling point and lower water solubility, which can be advantageous in specific formulations.

Below is a table summarizing some of the key industrial applications of acetoacetate esters:

| Industry | Application |

| Pharmaceuticals | Synthesis of analgesics, antibiotics, and vitamins. atamanchemicals.comontosight.ai |

| Agrochemicals | Production of herbicides and pesticides. ontosight.aichemiis.com |

| Coatings and Inks | Formation of pigments and crosslinking of resins. atamanchemicals.comchemiis.com |

| Food and Beverage | Use as a flavoring agent. ontosight.aichemiis.com |

| Plastics and Polymers | Monomer and modifier for various polymer systems. atamanchemicals.comchemiis.com |

Enhancement of Lubricity in Fuel Formulations (e.g., Diesel Fuel)

The addition of this compound to diesel fuel has been shown to improve its lubricity, a critical property for preventing wear in fuel injection systems. researchgate.netresearchgate.net The move to low-sulfur diesel has reduced the fuel's natural lubricating properties, necessitating the use of additives. Research has demonstrated that this compound can function as an effective lubricity agent.

In studies using the high-frequency reciprocating rig (HFRR) test, which measures the wear scar diameter on a metal ball to determine a fuel's lubricity, the addition of this compound to a base fuel with poor lubricity (initial wear scar of 530 µm) yielded significant improvements. researchgate.net At a concentration of 750 parts per million (ppm), this compound reduced the wear scar diameter to approximately 470 µm. researchgate.net While this did not quite meet the most stringent commercial diesel fuel requirement of a 460 µm maximum wear scar, it marked a substantial enhancement of the fuel's protective properties. researchgate.netresearchgate.net Notably, this compound performed better than ethyl acetoacetate in improving fuel lubricity. researchgate.net

Table 1: Effect of this compound on Diesel Fuel Lubricity

| Concentration of this compound | Initial Wear Scar Diameter (µm) | Resulting Wear Scar Diameter (µm) |

|---|---|---|

| 50-750 ppm | 530 | ~470 |

Applications in the Production of Dyes and Pharmaceuticals

Acetoacetic esters, including this compound, are valuable intermediates in organic synthesis due to their reactive nature. atamankimya.comatamanchemicals.com The presence of the β-keto ester functional group allows for a wide range of chemical reactions, making these compounds important building blocks for complex molecules used in the pharmaceutical and dye industries. atamanchemicals.comontosight.aiemcochemicals.com

While many documented syntheses specifically mention ethyl acetoacetate or methyl acetoacetate, the chemical principles extend to other alkyl esters like this compound. nih.govfishersci.se These compounds are used in the production of a variety of pharmaceuticals. atamankimya.comontosight.ai For instance, acetoacetic esters are starting materials for synthesizing cyclic compounds such as pyrazole (B372694) and pyrimidine (B1678525) derivatives, which are core structures in many medicinal compounds. atamanchemicals.com

In the dye industry, acetoacetic esters are employed to create pigments. For example, they are used in the synthesis of yellow pigments for paints and inks. atamanchemicals.comnih.gov The reactivity of the central methylene group allows for coupling reactions with diazonium salts, a fundamental step in the creation of azo dyes. mdpi.com This versatility makes this compound a useful component in the development of novel colorants.

Development of Specialty Chemicals and Components for Fragrances

This compound and related acetoacetic esters serve as intermediates in the synthesis of specialty chemicals, including those used in the fragrance industry. atamankimya.com The fruity odor characteristic of many lower-chain acetoacetic esters makes them direct contributors to fragrance and flavor formulations. atamanchemicals.comontosight.ai While hexyl acetate is well-known for its fruity, pear-like scent, the role of this compound is more often as a precursor or modifier in fragrance compositions. hekserij.nlperfumersworld.com

The versatility of acetoacetates allows for their use in creating a wide array of aroma chemicals. thegoodscentscompany.com They can be used to synthesize other esters, ketones, and heterocyclic compounds that possess desirable olfactory properties. thegoodscentscompany.com For example, methyl acetoacetate is noted for its use as an intermediate and stabilizer for fragrances. atamankimya.com The chemical reactivity of the acetoacetate group provides a platform for building the complex molecular architectures required for unique and stable scents.

Table 2: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 83577 nih.gov |

| Diesel Fuel | Not available as a discrete structure nih.gov |

| Acetoacetate | 6971017 nih.gov |

| Ethyl acetoacetate | 8868 nih.gov |

| Methyl acetoacetate | 7757 nih.gov |

| Hexyl acetate | 8908 |

| Pyrazole | 1048 |

Advanced Computational Studies of Hexyl Acetoacetate

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand, such as hexyl acetoacetate (B1235776), might interact with biological targets like proteins or enzymes.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is crucial in fields like drug discovery and enzymology. For instance, derivatives of ethyl acetoacetate have been subjected to molecular docking to evaluate their binding affinity with specific enzymes. nih.govacs.org In a hypothetical docking study of hexyl acetoacetate, the molecule would be placed into the active site of a target protein. A scoring function would then calculate the binding energy, considering factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. The hexyl chain would likely favor interactions with hydrophobic pockets in the receptor, while the keto and ester groups would be available for hydrogen bonding or polar interactions. Such studies could elucidate its potential as an enzyme inhibitor or a signaling molecule. rsc.org

Table 1: Potential Intermolecular Interactions of this compound in a Protein Binding Site

| Interaction Type | Potential Interacting Group on this compound | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bonding | Ester carbonyl oxygen, Keto carbonyl oxygen | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrophobic Interactions | Hexyl chain, Methyl group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. rsc.org It provides a way to understand the distribution of electrons and predict a molecule's reactivity. ekb.egresearchgate.net DFT calculations are frequently applied to organic molecules to gain insights into their fundamental chemical properties. rsc.orgnih.govnih.gov

For this compound, DFT calculations could be employed to optimize its three-dimensional geometry and to calculate various electronic properties. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. ekb.eg

Furthermore, DFT can generate a Molecular Electrostatic Potential (MEP) map. ekb.eg This map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the carbonyl oxygens, indicating these are sites prone to electrophilic attack, and positive potential (blue) near the hydrogen atoms.

Table 2: Predicted Electronic Properties of this compound from DFT (Hypothetical)

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO Location | Likely localized on the keto-enol portion | Site of electron donation in reactions |

| LUMO Location | Likely localized on the carbonyl carbons | Site of electron acceptance in reactions |

| HOMO-LUMO Gap | Moderate | Indicates reasonable chemical stability |

| MEP Negative Regions | Around carbonyl oxygens | Sites for interaction with electrophiles or hydrogen bond donors |

Studies on related β-keto esters have utilized DFT to understand reaction mechanisms, tautomeric equilibria, and stereoselectivity, providing a framework for how this compound would be analyzed. nih.govnih.govresearchgate.net

Spectroscopic Property Prediction through Computational Approaches

Computational methods, particularly DFT, are widely used to predict various spectroscopic properties of molecules with a high degree of accuracy. unibo.it This can aid in the interpretation of experimental spectra or even predict the spectra of unknown compounds. researchgate.net

NMR Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated computationally. acs.org For this compound, these calculations would predict the resonance frequencies for each unique proton and carbon atom in the molecule. By comparing the calculated shifts with experimental data, a definitive assignment of each peak can be made. This is particularly useful for complex molecules where spectral overlap can make assignments ambiguous. Studies on similar organic compounds have shown excellent correlation between DFT-calculated and experimental NMR spectra. nih.govacs.org

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can also be computed. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, calculations would predict the stretching and bending frequencies for its various functional groups, such as the C=O of the ketone and ester, and the C-O and C-H bonds. These predictions can help in assigning the bands observed in an experimental IR spectrum. researchgate.net

Table 3: Computationally Predicted Vibrational Frequencies for this compound (Hypothetical)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1740-1760 |

| C=O (Ketone) | Stretch | ~1715-1735 |

| C-O (Ester) | Stretch | ~1150-1250 |

Analysis of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and photonics. nih.gov Computational chemistry provides a means to predict the NLO properties of molecules, guiding the design of new materials. researchgate.net The key NLO properties, such as the first hyperpolarizability (β) and second hyperpolarizability (γ), can be calculated using quantum chemical methods like DFT. rsc.orgresearchgate.net

While there are no specific studies on the NLO properties of this compound, research on other organic molecules, including those with extended π-systems and donor-acceptor groups, has shown that certain structural features can lead to significant NLO responses. nih.gov For a molecule like this compound, which lacks a large conjugated system, the predicted NLO properties would likely be modest. However, computational analysis could explore how modifications to its structure, such as the introduction of aromatic rings or other functional groups, might enhance these properties. A theoretical study would involve calculating the polarizability and hyperpolarizability tensors to determine the magnitude of the NLO response. rsc.orgresearchgate.net

Future Research Directions and Emerging Trends in Hexyl Acetoacetate Chemistry

Development of Novel and Sustainable Synthetic Routes

The industrial synthesis of esters has traditionally relied on methods that can be energy-intensive and generate significant waste. The future of hexyl acetoacetate (B1235776) synthesis is geared towards greener, more efficient processes that minimize environmental impact.

Another promising sustainable pathway involves the use of solid acid catalysts for transesterification reactions. eastman.com Heterogeneous catalysts, such as sulphated metal oxides, offer advantages over traditional homogeneous acid catalysts as they are easily separated from the reaction mixture, are often less corrosive, and can be recycled and reused, aligning with the principles of green chemistry. researchgate.neteastman.com

Additionally, established routes such as the reaction of diketene (B1670635) with the corresponding alcohol, in this case, hexanol or specific isomers like 2-ethylhexanol, continue to be relevant. dss.go.th Future research will likely focus on optimizing these existing methods to improve atom economy and reduce reliance on harsh chemicals.

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The unique chemical structure of hexyl acetoacetate, featuring both a ketone and an ester functional group, allows for diverse reactivity that is being explored for novel applications. The active methylene (B1212753) group and the ketone carbonyl offer two distinct sites for chemical modification and crosslinking. eastman.comgoogle.com

A key emerging application is in the field of organometallic chemistry and materials science. This compound can act as a bidentate ligand, coordinating with metal centers to form stable complexes. tue.nl For instance, it has been used in the synthesis of phosphorescent iridium(III) complexes. tue.nl These materials are under intense investigation for use in advanced applications like phosphorescent organic light-emitting devices (POLEDs), where they can significantly improve device efficiency. tue.nl

In polymer chemistry, the reactivity of this compound is harnessed to modify polymer backbones. It can undergo transesterification with hydroxyl-containing polymers to introduce pendant acetoacetyl groups, altering the resin's properties and providing sites for crosslinking. eastman.com This functionality is crucial for creating specialized polymers with tailored characteristics.

Furthermore, this compound has been identified as an effective formaldehyde (B43269) scavenger. google.comgoogle.com In aqueous polymer latex compositions, such as those used in binders for textiles and nonwovens, residual N-methylol functional groups can release formaldehyde, a hazardous volatile organic compound. google.com this compound can be added to these formulations to react with and neutralize free formaldehyde, thereby reducing emissions during the curing process and from the final product. google.comgoogle.com

Integration into Green Chemistry Methodologies and Biorefinery Concepts

The push towards a circular economy and sustainable chemical production places this compound in a position to be integrated into green chemistry frameworks. As highlighted, enzyme-catalyzed and microwave-assisted syntheses are prime examples of green methodologies, characterized by mild reaction conditions, the use of renewable catalysts (enzymes), and enhanced energy efficiency. researchgate.netresearchgate.netnih.gov These processes generate fewer by-products, simplifying purification and reducing waste streams. nih.gov

The use of heterogeneous solid acid catalysts further supports this integration by enabling easier catalyst recovery and reuse, a core principle of green engineering. eastman.com Looking forward, research could explore the synthesis of this compound from biomass-derived platform chemicals, fully integrating its production into a biorefinery concept. While direct synthesis from biomass is a future goal, the use of related esters as biolubricants, sometimes produced through chemical recycling of waste polymers, demonstrates the potential for keto-esters within a circular economy. researchgate.net

The application of this compound as a formaldehyde scavenger in water-based latex systems also represents a green chemistry application, as it provides a solution to reduce the environmental and health impact of a hazardous substance in widely used consumer and industrial products. google.comgoogle.com

Advanced Material Design and Engineering with this compound Derivatives

The versatile reactivity of this compound and its derivatives is a key enabler for the design of advanced materials with specific functionalities.

Optoelectronic Materials: As previously mentioned, iridium(III) complexes synthesized with this compound-derived ligands show promise as phosphorescent emitters in POLEDs, contributing to the development of more efficient and durable display and lighting technologies. tue.nl The synthesis of copolymers incorporating these iridium complexes is also being explored. tue.nl

Coatings and Binders: this compound is used to create functional polymers for the coatings industry. By reacting it with acrylic copolymers, it can be used to produce pigment dispersing agents, which are crucial for the stability and performance of paints and inks. google.com Its ability to act as a crosslinking agent and a formaldehyde scavenger makes it valuable in the formulation of low-VOC, self-crosslinking polymer latexes used as binders in nonwoven products, such as disposable tissues and construction materials. google.comgoogle.com

Polymer Stabilizers: In the plastics industry, 1,3-dicarbonyl compounds like this compound can be used in stabilizer compositions for halogen-containing polymers, such as polyvinyl chloride (PVC). These additives help to prevent degradation of the polymer during processing and use, extending the material's lifespan.

Degradable Polymers: In a recent development, various acetoacetate monomers, including n-hexyl acetoacetate, have been used in tandem two-component and multicomponent polymerization to create novel ketene (B1206846) dithioacetal-containing polymers. acs.org This research opens a pathway to polymers with tailored degradability, an important feature for advanced applications where controlled material breakdown is required. acs.org

The data below summarizes some of the advanced material applications.

Comprehensive Environmental Risk Assessment Methodologies and Mitigation Strategies

A complete understanding of the environmental footprint of any chemical is essential for its responsible and sustainable application. For this compound, a comprehensive environmental risk profile is still an emerging area of research.

Currently, there is a notable lack of publicly available ecotoxicity data for this compound. Safety Data Sheets indicate that specific data for its effects on fish, crustaceans, and algae are not available, which hinders a formal environmental risk assessment using standard methodologies. tcichemicals.com This data gap points to a critical need for future research to conduct standardized testing to determine the compound's potential impact on aquatic and terrestrial ecosystems.

There is conflicting information regarding its natural occurrence. An older report from 1975 stated that the compound had not been found in nature. dss.go.th However, more recent phytochemical analysis has identified hexyl 3-oxobutanoate as a minor constituent in the extract of the plant Achyranthes aspera, suggesting it can be of natural origin. tandfonline.com Its identification as a metabolite from Trichoderma fungi further supports its presence in biological systems. The use of β-keto esters in industries such as agrochemicals could also represent a potential pathway for environmental release. researchgate.net

In terms of mitigation strategies, the most prominent role for this compound is not in mitigating its own release, but that of other harmful substances. Its application as a formaldehyde scavenger in polymer systems is a proactive environmental strategy to reduce the emission of a known carcinogen from a wide range of products, thereby improving indoor air quality and reducing consumer exposure. google.comgoogle.com

Future research must focus on:

Generating robust data on biodegradability, bioaccumulation potential, and ecotoxicity.

Developing a full life-cycle assessment based on its novel, greener synthetic routes.

Evaluating its environmental fate when used as an additive in products like fuels and polymers. researchgate.netresearchgate.net

By addressing these knowledge gaps, a comprehensive risk assessment can be developed, ensuring that the innovative applications of this compound are balanced with environmental stewardship.

Q & A

Q. What are the established protocols for synthesizing hexyl acetoacetate with high purity, and how is the product validated?

this compound is synthesized via esterification of acetoacetic acid with hexanol, typically catalyzed by bases like K₂CO₃ or DBU. Critical parameters include molar ratios (e.g., 0.8–2.0:1.0 for acylates) and solvent selection (THF or neat conditions). Purification involves fractional distillation or column chromatography, with validation using gas chromatography (GC) for purity (>97%) and NMR to confirm structural integrity. Key spectral features include the α-proton resonance (δ ~3.3 ppm) and enol tautomer detection via vinyl hydrogen signals .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : Identifies α and γ protons (δ ~2.2–3.5 ppm) and detects enol tautomers (~10% at room temperature) via vinyl hydrogen (δ ~5.3 ppm) and hydroxyl proton signals. Sodium enolate addition shifts equilibrium, aiding tautomer analysis .

- GC-MS : Quantifies purity and detects impurities using non-polar columns (e.g., DB-5) with retention indices cross-referenced to standards.

- IR Spectroscopy : Confirms carbonyl stretches (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone) .

Q. What thermodynamic properties of this compound are critical for reaction design in binary mixtures?

Density and viscosity data for binary mixtures (e.g., with 1-pentanol or THF) are experimentally determined at 293–318 K. These properties influence mass transfer and reaction kinetics. For example, viscosity decreases with temperature, impacting mixing efficiency in solvent-dependent syntheses .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize this compound’s role in polymer crosslinking?

DOE factors include catalyst concentration (1–5 mol%), solvent choice (THF vs. neat), and molar ratios. Response surface methodology (RSM) models interactions between variables, while real-time monitoring (e.g., simFTHR) tracks reaction progression. For example, air atmosphere and pre-equilibrium time (1 h) are critical for controlling crosslinking efficiency in cellulose acetoacetate networks .

Q. What kinetic models address contradictions in bioconversion data for this compound?

Michaelis-Menten kinetics with substrate inhibition terms explain discrepancies in acetone/acetoacetate yields during Clostridium acetobutylicum bioconversions. Conflicting byproduct data (e.g., acetic acid vs. butyric acid) are resolved by analyzing pH effects (optimal at 4.5) and immobilized cell concentration assays. Metabolic flux analysis clarifies carbon partitioning .

Q. How do tautomeric forms of this compound influence its reactivity in nucleophilic additions?

The keto-enol equilibrium (~10% enol at RT) enhances reactivity at the active methylene group. NMR monitors enol content via vinyl hydrogen signals. Catalytic bases (e.g., DBU) shift equilibrium toward the enolate, accelerating reactions like Mannich additions. Kinetic studies under varying pH and solvent conditions quantify tautomer impacts .

Q. What strategies resolve yield discrepancies in enzymatic synthesis of this compound derivatives?

Optimize enzyme (e.g., Candida antarctica lipase) loading and substrate ratios using DOE. Byproduct analysis via LC-MS identifies hydrolysis side reactions. Immobilized enzyme systems improve stability, reducing deactivation over multiple cycles .

Q. How is this compound quantified in metabolomic studies, and what interferences arise?

LC-MS/MS with deuterated internal standards (e.g., d₃-acetoacetate) minimizes matrix effects. ROC analysis and logistic regression models (e.g., combined with NT-proBNP) enhance biomarker specificity. Challenges include ion suppression from co-eluting metabolites (e.g., lysophosphatidylcholines) and sample preparation artifacts .

Tables

Table 1: Key Spectral Data for this compound

Table 2: DOE Factors for Reaction Optimization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |